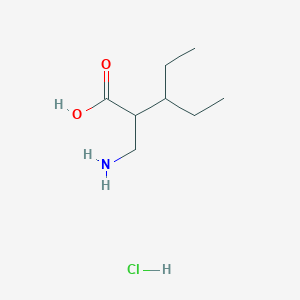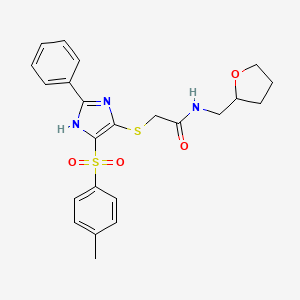![molecular formula C17H21N3O3 B2497983 6-(3-methoxypropyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 1021024-97-4](/img/structure/B2497983.png)
6-(3-methoxypropyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound of interest falls within the broader class of pyrrolopyrimidine derivatives, which are noted for their diverse biological activities and chemical properties. The specific molecule mentioned does not directly appear in the cited literature, but related compounds have been synthesized and studied for their structural and chemical behaviors.
Synthesis Analysis
The synthesis of pyrrolopyrimidine derivatives often involves complex multi-step reactions, including enamine alkylation, dehydrating condensation, and ring-closing reactions to form the core pyrido[1,2-c]pyrimidine structure. An example includes the optimized synthesis of fluoroquinolone-like antibacterial agents using a nearly quantitative ring-closing reaction to form the core structure (Rosen, German, & Kerns, 2009).
Molecular Structure Analysis
The molecular structure of pyrrolopyrimidine derivatives typically features nearly planar pyrimidine rings with various substitutions that influence the molecule's reactivity and physical properties. For instance, studies have detailed the planarity of the pyrimidine rings and the perpendicular orientation of attached benzene rings, contributing to the molecule's overall conformation and hydrogen-bonding capabilities (El‐Brollosy, El-Emam, Al-Deeb, & Ng, 2012).
Chemical Reactions and Properties
Pyrrolopyrimidine derivatives are known for participating in various chemical reactions, including autorecycling oxidation of amines and alcohols under aerobic and photoirradiation conditions, demonstrating their potential as oxidative agents (Mitsumoto & Nitta, 2004). Their chemical properties are influenced by the substituents on the pyrrolopyrimidine core, which can significantly affect their reactivity and stability.
Physical Properties Analysis
The physical properties of pyrrolopyrimidine derivatives, including solubility, melting points, and crystalline structure, are closely related to their molecular structure. For example, the crystalline structure analysis reveals the spatial arrangement of atoms and the presence of hydrogen bonds, which can affect the compound's solubility and stability (Ashraf et al., 2019).
Chemical Properties Analysis
The chemical properties, such as reactivity towards nucleophiles or electrophiles, redox potential, and photochemical behavior, are pivotal in understanding the compound's potential applications and behavior in different chemical environments. Studies have shown that pyrrolopyrimidine derivatives can exhibit redox behavior similar to NAD+/NADH, suggesting their utility in biochemical applications (Igarashi, Yamaguchi, Mitsumoto, Naya, & Nitta, 2006).
Scientific Research Applications
Structural and Molecular Analysis
The pyrimidine derivatives, including compounds similar to the specified chemical, are often studied for their structural and molecular properties. For instance, El‐Brollosy et al. (2012) examined the crystal structure of a related tetrahydropyrimidine-2,4-dione compound, highlighting the planarity of pyrimidine rings and the perpendicular orientation of benzene rings to these pyrimidine rings (El‐Brollosy et al., 2012). Such studies are fundamental in understanding the chemical behavior and potential applications of these compounds.
Synthesis and Computational Studies
Ashraf et al. (2019) focused on the efficient synthesis of novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives, using spectral techniques and computational methods for structural analysis. This research illustrates the potential for creating new compounds with varied properties and applications (Ashraf et al., 2019).
Antimicrobial Activity
Alwan et al. (2014) synthesized a series of pyridopyrimidine derivatives, including Schiff bases of certain amino acids, to investigate their potential as antibacterial and antitumor agents. The study demonstrated varying degrees of antibacterial activity, indicating the potential medical application of these compounds (Alwan et al., 2014).
Electronic and Optical Properties
Studies like those by Yan et al. (2018) delve into the conversion of pyrrolidine-2,5-diones to maleimides, exploring thermodynamic and kinetic factors. Such research is crucial for understanding the electronic and optical properties of these compounds, which can be pivotal in material science and electronic applications (Yan et al., 2018).
Polymer Chemistry
In polymer chemistry, Hu et al. (2015) synthesized a novel alcohol-soluble n-type conjugated polyelectrolyte based on a pyrrolo[3,4-c]pyrrole-1,4-dione for use in polymer solar cells. This showcases the adaptability of pyrimidine derivatives in advanced materials and renewable energy technologies (Hu et al., 2015).
properties
IUPAC Name |
6-(3-methoxypropyl)-4-(2-methylphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-11-6-3-4-7-12(11)15-14-13(18-17(22)19-15)10-20(16(14)21)8-5-9-23-2/h3-4,6-7,15H,5,8-10H2,1-2H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGWYTRNOBDFCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2C3=C(CN(C3=O)CCCOC)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-methoxypropyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2497902.png)


![N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2497906.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-({5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide](/img/structure/B2497912.png)
![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-ylmethanol](/img/structure/B2497913.png)
![N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2497914.png)
![N-[[5-[2-(methylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2497915.png)

![2-(4-ethoxyphenyl)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2497919.png)

![4-acetyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2497922.png)